molecular formula C21H18F3N3O4S3 B2817151 4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 324541-20-0

4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2817151
CAS No.: 324541-20-0
M. Wt: 529.57
InChI Key: YCLIRSPLBCTOAB-UHFFFAOYSA-N
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Description

4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, a thiophene ring, and a trifluoroacetyl group. It has been studied for its potential inhibitory effects on various enzymes and its role in cancer therapy .

Preparation Methods

The synthesis of 4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves multiple steps. The process typically starts with the preparation of the thiophene and thiazole rings, followed by the introduction of the trifluoroacetyl group. The piperidine ring is then attached through a sulfonyl linkage. The final step involves the coupling of the benzamide moiety. Industrial production methods may involve high-throughput screening and optimization of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .

Mechanism of Action

The mechanism of action of 4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its binding to the active sites of target enzymes. For example, it acts as a potent inhibitor of lysyl oxidase by occupying the catalytic site and preventing the enzyme from cross-linking collagen and elastin. This inhibition disrupts the structural integrity of the extracellular matrix, thereby inhibiting tumor growth and metastasis .

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and thiazole-based inhibitors. Compared to these compounds, 4-(PIPERIDINE-1-SULFONYL)-N-[4-(THIOPHEN-2-YL)-5-(2,2,2-TRIFLUOROACETYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its combination of a piperidine ring, a sulfonyl group, and a trifluoroacetyl group, which contribute to its high potency and selectivity. Some similar compounds include:

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4S3/c22-21(23,24)18(28)17-16(15-5-4-12-32-15)25-20(33-17)26-19(29)13-6-8-14(9-7-13)34(30,31)27-10-2-1-3-11-27/h4-9,12H,1-3,10-11H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLIRSPLBCTOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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